molecular formula C19H24ClN9O B560115 PRT062607 Hydrochloride CAS No. 1370261-97-4

PRT062607 Hydrochloride

Cat. No. B560115
CAS RN: 1370261-97-4
M. Wt: 429.913
InChI Key: RMNLLPXCNDZJMJ-IDVLALEDSA-N
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Description

PRT062607 Hydrochloride is a highly selective and novel SYK inhibitor . It is primarily expressed in hematopoietic cells including B-cells . The compound is orally bioavailable and its affinity for SYK is at least 80-fold greater than other kinases . In NHL cell lines, this compound inhibits SYK activation and induces caspase-dependent apoptosis .


Molecular Structure Analysis

The crystal structures of PINK1 in complex with PRT062607 reveal how the compounds interact with the ATP-binding pocket . PRT062607 notably engages with the catalytic aspartate (type-1 inhibition) and causes a destabilization of insert-2 at the autophosphorylation dimer interface .


Chemical Reactions Analysis

This compound is a highly specific and potent inhibitor of purified Syk . The potency of PRT062607 against its target kinase Syk is initially tested in two different purified kinase assays . Using a FRET assay, half-maximal Syk inhibition required 6±0.2 nM (mean±S.E.M.) .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C19H24ClN9O and its molecular weight is 429.91 . The compound is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

HPLC Method for Analysis

PRT062607 Hydrochloride has been studied for its analytical identification and quantification using High-Performance Liquid Chromatography (HPLC). This method is essential for analyzing drugs and mixtures in biological objects, ensuring reliable results (Mamina & Kabachny, 2017).

Molecular Structure and Spectroscopic Signature

The molecular structure and spectroscopic features of this compound, specifically its role in hydrogen bond interactions, have been explored using vibrational spectroscopy and density functional theory. This research helps understand the compound's chemical behavior and interactions (Srivastava et al., 2018).

Peroxyl Radical-Trapping Capacity

This compound has been investigated for its potential in trapping peroxyl radicals. This research could have implications for understanding its antioxidant properties and applications in food products or body fluids (Bartosz et al., 1998).

In Vitro Endocrine Disruption Potency

Studies have also explored this compound in the context of its potential as an endocrine disruptor. This involves understanding its interactions with various nuclear receptors, which is crucial for assessing its safety and potential side effects (Li et al., 2008).

Physiological Evaluation as an Antihypertensive Agent

The physiological impact of this compound has been evaluated, particularly its mechanism of action as an antihypertensive agent. This research is critical for its potential therapeutic applications and understanding its effects on blood pressure and vascular resistance (Koshy et al., 1977).

Use in Atmospheric SO2 Determination

Research has shown the use of this compound in measuring sulfur dioxide in the atmosphere. This application is particularly relevant in environmental monitoring and pollution assessment (Goyal, 2001).

Simplified HPLC Method for Determination in Human Plasma

A simplified HPLC method using this compound for determining its concentration in human plasma has been developed. This method is vital for pharmacokinetic studies and understanding its behavior in the human body (Gwak & Chun, 2005).

Selective Sensing of Metal Ions and Pharmaceuticals

The compound has been used to develop a colorimetric detection method for metal ions and pharmaceuticals. This application is significant for its potential in environmental monitoring and drug testing (Dou et al., 2013).

Spectrophotometric Methods for Tablet Assay

Spectrophotometric methods utilizing this compound have been developed for drug assays in tablet forms. This application is crucial for quality control in pharmaceutical manufacturing (Sreedhar et al., 1996).

Liquid Chromatographic Analysis in API and Dosage Form

A method for determining this compound in active pharmaceutical ingredients and dosage forms has been developed, highlighting its importance in the pharmaceutical industry (Sultana et al., 2013).

Mechanism of Action

Target of Action

PRT062607 Hydrochloride, also known as PRT062607 HCl, is a highly specific and potent inhibitor of the Spleen Tyrosine Kinase (SYK) . The affinity of this compound for SYK is at least 80-fold greater than its affinity for other kinases . SYK regulates immune cell activation in response to engagement of a variety of receptors .

Mode of Action

This compound interacts with its target, SYK, by engaging with the catalytic aspartate (type-1 inhibition) and causing a destabilization of insert-2 at the autophosphorylation dimer interface . This interaction blocks ubiquitin phosphorylation .

Biochemical Pathways

The inhibition of SYK by this compound affects several biochemical pathways. SYK functions as a sensor of mitochondrial damage and works together with its effector, Parkin, to remove damaged components of the mitochondrial network . When SYK is inhibited, it can no longer phosphorylate ubiquitin chains, which in turn affects the recruitment and activation of Parkin . This leads to a decrease in the ubiquitylation of mitochondrial proteins, thereby affecting the autophagic degradation of the damaged organelle .

Pharmacokinetics

This compound has a favorable pharmacokinetic (PK) profile. It is orally bioavailable and capable of completely inhibiting SYK activity in multiple whole-blood assays . The pharmacodynamic (PD) half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours . This compound was safe and well tolerated across the entire range of doses .

Result of Action

The inhibition of SYK by this compound results in several molecular and cellular effects. It inhibits inflammation and induces apoptosis . In non-Hodgkin lymphoma (NHL) cell lines, this compound inhibits SYK activation and induces caspase-dependent apoptosis . It also exerts potent antitumor activity in tumor xenograft mouse models .

Safety and Hazards

PRT062607 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

PRT062607 Hydrochloride has shown promise in the treatment of leukemia . It has been effective in inhibiting SYK-mediated B-cell receptor signaling and decreasing cell viability in NHL and CLL . Future research may focus on further exploring its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

PRT062607 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of Syk . Syk is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells . This compound inhibits Syk activation and induces caspase-dependent apoptosis in Non-Hodgkin Lymphoma (NHL) cell lines . It also inhibits Syk in tumor B-cell lines, leading to apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and Chronic Lymphocytic Leukemia (CLL) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ATP-binding pocket of the Syk enzyme . It notably engages with the catalytic aspartate (type-1 inhibition) and causes a destabilization of insert-2 at the autophosphorylation dimer interface .

Temporal Effects in Laboratory Settings

This compound demonstrates a favorable pharmacokinetic profile with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours .

Dosage Effects in Animal Models

In animal models, oral administration of this compound produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .

Subcellular Localization

Given its role as a Syk inhibitor, it likely localizes to areas where Syk is typically found, such as the cytoplasm of hematopoietic cells .

properties

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNLLPXCNDZJMJ-IDVLALEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1370261-97-4
Record name 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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